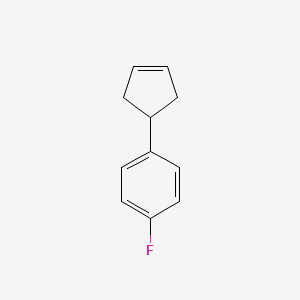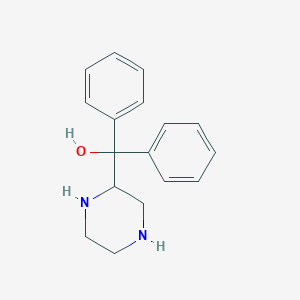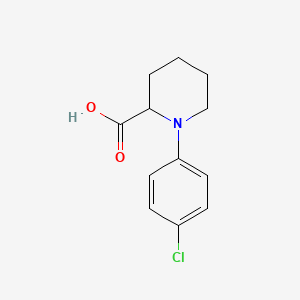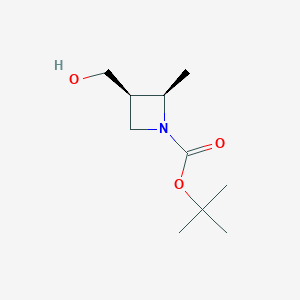
7-Bromochromane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromochromane-2-carbonitrile is an organic compound with the molecular formula C10H6BrNO. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a nitrile group at the 2nd position makes this compound unique and of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromochromane-2-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a nitrile group. One common method includes:
Bromination: Chromane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Nitrile Introduction: The brominated chromane is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under basic conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-Bromochromane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH) or a catalyst (e.g., palladium, Pd).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted chromane derivatives.
Reduction: Formation of 7-bromochromane-2-amine.
Oxidation: Formation of 7-bromochromone-2-carbonitrile.
Scientific Research Applications
7-Bromochromane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromochromane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-Bromochromane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Chromane-2-carbonitrile: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Bromo-2-chlorochromane: Contains a chlorine atom instead of a nitrile group, leading to different chemical and biological properties.
Uniqueness
7-Bromochromane-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene-2-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9H,2,4H2 |
InChI Key |
AEEIYKAONFSQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)OC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)



![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)

![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)


![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)

